molecular formula C9H10N2O4 B1630396 Ethyl 2-methyl-5-nitronicotinate CAS No. 51984-71-5

Ethyl 2-methyl-5-nitronicotinate

Cat. No. B1630396
CAS RN: 51984-71-5
M. Wt: 210.19 g/mol
InChI Key: PBYXNPIXRRSBFZ-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-nitronicotinate, also known as EM-NI, is a synthetic compound with a widespread use in scientific research and industry. It has a molecular formula of C9H10N2O4 .


Synthesis Analysis

2-Methyl-5-nitronicotinate was obtained from ethyl 2-methyl-5-nitronicotinate by treatment with ammonia . The synthesis of this compound involves several substances reacting with one another .


Molecular Structure Analysis

The molecular structure of Ethyl 2-methyl-5-nitronicotinate consists of 9 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . Its average mass is 210.187 Da and its monoisotopic mass is 210.064056 Da .


Chemical Reactions Analysis

The kinetics of the acid-catalyzed reactions of acetaldehyde ammonia trimer (AAT) and paraldehyde (para) to 2-methyl-5-ethyl pyridine (MEP) in the presence of an acid catalyst were investigated systematically . A reaction model has been developed based on experimental data .


Physical And Chemical Properties Analysis

Ethyl 2-methyl-5-nitronicotinate has a molecular formula of C9H10N2O4 . It has an average mass of 210.187 Da and a monoisotopic mass of 210.064056 Da . It has 6 H bond acceptors and 4 freely rotating bonds .

Scientific Research Applications

Synthesis and Anticoccidial Activity

Ethyl 2-methyl-5-nitronicotinate has been utilized in the synthesis of various nitronicotinamide analogues, showing significant anticoccidial activity against Eimeria tenella, a parasite responsible for coccidiosis in poultry. This highlights its potential in the development of antiparasitic agents (Morisawa, Kataoka, Kitano, & Matsuzawa, 1977).

Preparation of Nitropyridines

Ethyl 2-methyl-5-nitronicotinate plays a role in the Janovsky reaction of nitropyridines, leading to the preparation of various 5-nitronicotinic acid-related compounds. These compounds have implications in the development of pharmaceuticals and organic synthesis (Nakadate, Takano, Hirayama, Sakaizawa, Hirano, Okamoto, Hirao, Kawanura, & Kimura, 1965).

Novel Synthesis Applications

It has been used in the synthesis of novel compounds like ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, showcasing its versatility in creating new chemical entities. This could contribute to advancements in chemical engineering and drug development (Zhou, Kijima, Kuwahara, Watanabe, & Izumi, 2008).

Catalysis and Polymerization

Ethyl 2-methyl-5-nitronicotinate is also involved in catalytic processes for the synthesis of pyrrolidone derivatives from ethyl levulinate and nitro compounds, emphasizing its role in catalysis and polymerization (Vidal, Climent, Corma, Concepcion, & Iborra, 2017).

Development of Antagonists for P2Y12 Receptor

This compound has been instrumental in the development of 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as antagonists of the P2Y12 receptor, important in antiplatelet therapies (Bach, Boström, Brickmann, Burgess, Clarke, Groneberg, Harvey, Laird, O'Sullivan, & Zetterberg, 2013).

Safety And Hazards

Ethyl 2-methyl-5-nitronicotinate is used for R&D purposes only. It is not advised for medicinal, household, or other uses . More detailed safety data can be found in the Safety Data Sheet .

Future Directions

Ethyl 2-methyl-5-nitronicotinate is a synthetic compound with a widespread use in scientific research and industry. It has potential applications in the synthesis of other substances .

properties

IUPAC Name

ethyl 2-methyl-5-nitropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-3-15-9(12)8-4-7(11(13)14)5-10-6(8)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYXNPIXRRSBFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00301867
Record name Ethyl 2-methyl-5-nitronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00301867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-5-nitronicotinate

CAS RN

51984-71-5
Record name 51984-71-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146799
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-methyl-5-nitronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00301867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
PE Fanta - Journal of the American Chemical Society, 1953 - ACS Publications
… The only product isolated from the reaction mixture was ethyl 2-methyl-5-nitronicotinate (III). This is the first reported use of sodium nitromalonaldedehyde for the synthesis of a …
Number of citations: 26 pubs.acs.org
Y Morisawa, M Kataoka, N Kitano… - Journal of Medicinal …, 1977 - ACS Publications
… -, iV-benzyl-, or iV-phenyl-2-methyl5 - nitronicotinamide s involved the reaction of the acid 26 with the amine in the presence of P2O5 or the reaction of ethyl 2-methyl-5-nitronicotinate (…
Number of citations: 20 pubs.acs.org
JM Hoffman, BT Phillips… - The Journal of Organic …, 1984 - ACS Publications
… With crystalline ethyl 3-aminocrotonate the yield of ethyl 2-methyl-5nitronicotinate (Id) was markedly improved (61%). In an effort to characterize the initial intermediate generated from …
Number of citations: 12 pubs.acs.org
FA French, EJ Blanz Jr, SC Shaddix… - Journal of Medicinal …, 1974 - ACS Publications
An internally consistent set of evaluations was made of inhibition constants of a large number ofa-(A)-formylheteroaromatic thiosemicarbazones against the enzyme ribonucleoside …
Number of citations: 207 pubs.acs.org
JL Adcock, ML Robin - The Journal of Organic Chemistry, 1984 - ACS Publications
… Ethyl 2-methyl-5-nitronicotinate (Id) was prepared in 35% yield by the condensation of sodium nitromalonaldehyde (2)2 with ethyl 3-aminocrotonate, which was assumed to be …
Number of citations: 10 pubs.acs.org
RH Mizroni - … of Heterocyclic Compounds: Pyridine and its …, 1961 - Wiley Online Library
… condenses with ethyl 6-aminocrotonate under moderate conditions to form ethyl 2-methyl-5-nitronicotinate. Catalytic reduction of the condensation product leads to amino and …
Number of citations: 6 onlinelibrary.wiley.com
P Rylander - 2012 - books.google.com
Catalytic Hydrogenation over Platinum Metals focuses on catalytic hydrogenation as an effective process in attaining controlled transformations of organic compounds. Composed of …
Number of citations: 922 books.google.com
PE Fanta, RA Stein - Chemical Reviews, 1960 - ACS Publications
Although sodium nitromalonaldehyde has been known for almost eighty years and over one hundred of its reactions are recorded in the literature, no review of the subject has been …
Number of citations: 52 pubs.acs.org

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